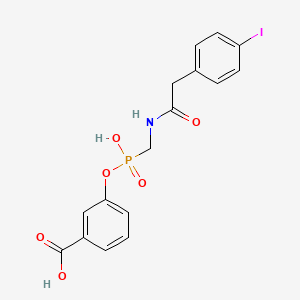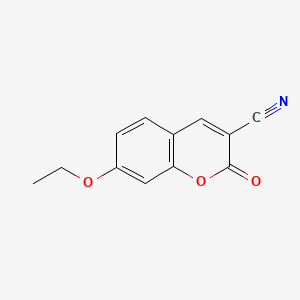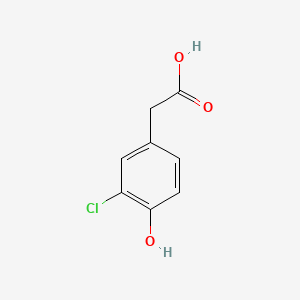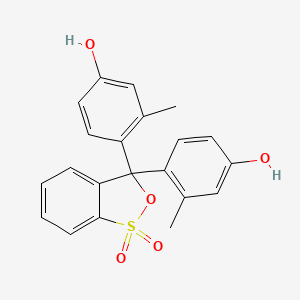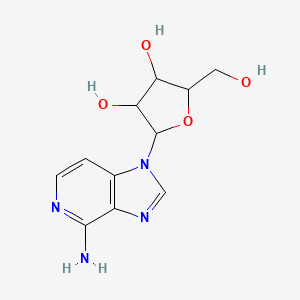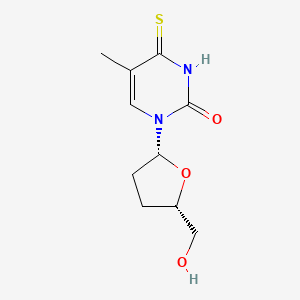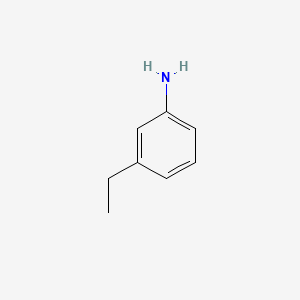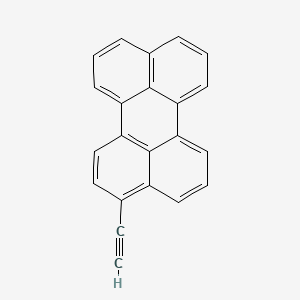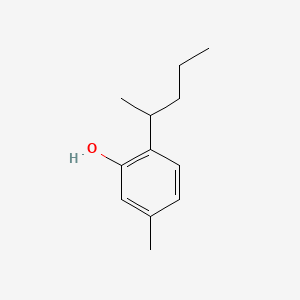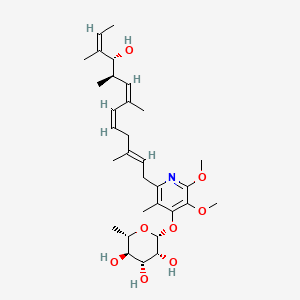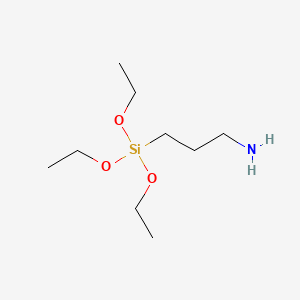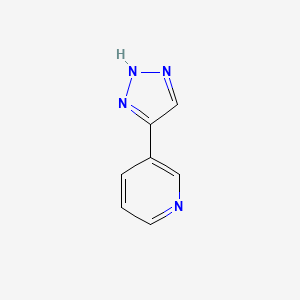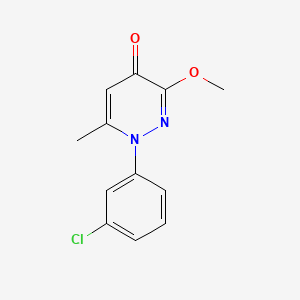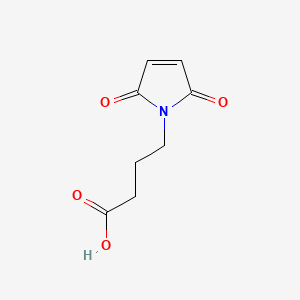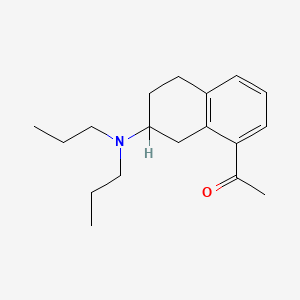
8-Acetyl-2-(dipropylamino)tetralin
Vue d'ensemble
Description
8-Acetyl-2-(dipropylamino)tetralin is a 5-HT(1A) receptor agonist; both isomers are active, but the (S)-isomer is the most potent.
Applications De Recherche Scientifique
Interaction with Serotonin Receptors
A study by Liu et al. (1993) examined 2-(dipropylamino)tetralin derivatives, focusing on the C8 substituent's impact on serotonin (5-HT1A) receptor interaction. This research highlighted the significant affinity of these compounds for 5-HT1A receptors, with varying effects in vivo despite high in vitro affinities. The acetyl-substituted derivatives were noted as potent 5-HT1A receptor agonists both in vivo and in vitro (Liu et al., 1993).
Influence on Neurotransmitter Release and Receptor Activity
Further research has been conducted on the effects of 8-OH-DPAT, a 5-HT1A receptor agonist, on neurotransmitter dynamics. Edagawa et al. (1998) reported that 8-OH-DPAT significantly reduced long-term potentiation in rat visual cortex slices, implicating 5-HT1A receptor stimulation in this process (Edagawa et al., 1998). Additionally, 8-OH-DPAT was found to impact muscle nicotinic acetylcholine receptors, suggesting complex interactions between serotonergic agents and nicotinic receptors (García-Colunga et al., 1997).
Behavioral and Cognitive Effects
There has been significant interest in the behavioral and cognitive effects associated with compounds like 8-OH-DPAT. Björk et al. (1996) explored the differential behavioral profiles of 8-OH-DPAT enantiomers in mice, suggesting complex roles for 5-HT1A receptors in anxiety-related processes (Björk et al., 1996). Additionally, Riekkinen et al. (1995) reported that 8-OH-DPAT, in combination with a muscarinic acetylcholine receptor antagonist, disrupts spatial navigation in rats, highlighting the intricate interplay between serotonergic and cholinergic systems (Riekkinen et al., 1995).
Neuroprotective Properties
Lee et al. (2005) found that 8-OH-DPAT exhibited protective effects against H2O2-induced neurotoxicity in rat cortical cells. This neuroprotection involved inhibiting the elevation of glutamate release, reactive oxygen species generation, and caspase-3 activity, suggesting a role for 5-HT1A receptor activation in mitigating oxidative stress-induced apoptosis (Lee et al., 2005).
Propriétés
Numéro CAS |
140221-50-7 |
|---|---|
Nom du produit |
8-Acetyl-2-(dipropylamino)tetralin |
Formule moléculaire |
C18H27NO |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
1-[7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]ethanone |
InChI |
InChI=1S/C18H27NO/c1-4-11-19(12-5-2)16-10-9-15-7-6-8-17(14(3)20)18(15)13-16/h6-8,16H,4-5,9-13H2,1-3H3 |
Clé InChI |
SDJCCUJEEKDIBV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C(=O)C |
SMILES canonique |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
8-acetyl-2-(dipropylamino)tetralin LY 41 LY-41 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

